molecular formula C10H10NaO3+ B162506 Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid CAS No. 5449-12-7

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

Cat. No. B162506
CAS RN: 5449-12-7
M. Wt: 201.17 g/mol
InChI Key: NBKQNSHQLCOEMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is C10H10NaO3+ . The InChI representation of the molecule is InChI=1S/C10H10O3.Na/c1-10 (9 (11)12)8 (13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3, (H,11,12);/q;+1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 201.05276346 g/mol . The topological polar surface area of the compound is 49.8 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Catalytic Reactions

Research has explored the use of sodium carboxylates in catalytic reactions. One study highlighted the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, using preformed sodium carboxylates as substrates. This process led to a C−H activation/C−C coupling sequence, demonstrating the potential of sodium carboxylates in facilitating complex organic transformations (Giri et al., 2007).

Surfactant Synthesis

The synthesis and surface properties of anionic surfactants involving sodium carboxylates have been studied. For instance, sodium salts of cis-1,3-dioxane derivatives were investigated for their potential as chemodegradable anionic surfactants. The study found that these sodium salts have unique surface properties, indicating their use in various applications like emulsion polymerization (Piasecki et al., 1998).

Medical Imaging

In the field of medical imaging, sodium 2-{6-(4-chlorophenoxy)hexyl}oxirane-2-carboxylate (Etomoxir) has been studied for its potential in diagnostic metabolic studies and molecular imaging. The synthesis of radiolabeled Etomoxir aimed to explore its use in tracing fatty acid transport and β-oxidation in muscle cells (Abbas et al., 2011).

Polymer Engineering

Research in polymer engineering has identified the use of sodium salts of carboxylic acids as nucleation agents for polyethylene terephthalate (PET). This study focused on identifying sodium carboxylates that are effective as nucleants but do not cause a reduction in the molecular weight of PET, highlighting their importance in enhancing the properties of plastics (Gilmer et al., 1995).

properties

IUPAC Name

sodium;2-methyl-3-phenyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQUMKWUFFHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NaO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

CAS RN

5449-12-7
Record name NSC16262
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid
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Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid
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Reactant of Route 6
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